molecular formula C23H19NO6S B407668 Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B407668
M. Wt: 437.5g/mol
InChI Key: NARKFKZWFGAAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with an acetyl group, a naphthalene-2-sulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the acetyl and naphthalene-2-sulfonyl groups through a series of substitution and coupling reactions. The carboxylic acid group can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield anhydrides or esters, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Shares the naphthalene-2-sulfonyl group but lacks the benzofuran core.

    2-Methyl-benzofuran-3-carboxylic acid: Contains the benzofuran core and carboxylic acid group but lacks the acetyl and naphthalene-2-sulfonyl groups.

Uniqueness

Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H19NO6S

Molecular Weight

437.5g/mol

IUPAC Name

methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H19NO6S/c1-14-22(23(26)29-3)20-13-18(9-11-21(20)30-14)24(15(2)25)31(27,28)19-10-8-16-6-4-5-7-17(16)12-19/h4-13H,1-3H3

InChI Key

NARKFKZWFGAAKT-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OC

Origin of Product

United States

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